![molecular formula C16H17N3 B11866539 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)
2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 10-cyanure de 2-isopropyl-1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine est un composé organique complexe appartenant à la classe des naphthyridines. Ce composé est caractérisé par sa structure unique, qui comprend un groupe isopropyle et un groupe carbonitrile liés à un noyau tétrahydrobenzo[b][1,6]naphthyridine.
Méthodes De Préparation
La synthèse du 10-cyanure de 2-isopropyl-1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend la cyclisation d'intermédiaires appropriés dans des conditions contrôlées. Par exemple, le composé peut être synthétisé en faisant réagir la 2-isopropyl-1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine avec une source de nitrile dans des conditions de réaction spécifiques . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le 10-cyanure de 2-isopropyl-1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui entraîne la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Applications de la recherche scientifique
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Il a montré un potentiel en tant qu'agent pharmacologiquement actif avec des applications dans la découverte et le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action du 10-cyanure de 2-isopropyl-1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été identifié comme un inhibiteur puissant de la phosphodiestérase 5 (PDE5), une enzyme impliquée dans l'hydrolyse du monophosphate de guanosine cyclique (cGMP). En inhibant la PDE5, le composé augmente les niveaux de cGMP, ce qui conduit à l'amélioration des voies de signalisation associées aux processus d'apprentissage et de mémoire .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as a pharmacologically active agent with applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme involved in the hydrolysis of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to enhanced signaling pathways associated with learning and memory processes .
Comparaison Avec Des Composés Similaires
Le 10-cyanure de 2-isopropyl-1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine peut être comparé à d'autres composés similaires tels que :
1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine : Manque les groupes isopropyle et carbonitrile, ce qui entraîne des propriétés chimiques et biologiques différentes.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one : Autre échafaudage utilisé dans le développement d'inhibiteurs de la PDE5 avec des caractéristiques structurales distinctes.
Le caractère unique du 10-cyanure de 2-isopropyl-1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine réside dans ses groupes fonctionnels spécifiques, qui contribuent à sa réactivité chimique distincte et à son activité biologique.
Propriétés
Formule moléculaire |
C16H17N3 |
|---|---|
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
2-propan-2-yl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carbonitrile |
InChI |
InChI=1S/C16H17N3/c1-11(2)19-8-7-16-14(10-19)13(9-17)12-5-3-4-6-15(12)18-16/h3-6,11H,7-8,10H2,1-2H3 |
Clé InChI |
KCKMCIGXRJRXEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2=NC3=CC=CC=C3C(=C2C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



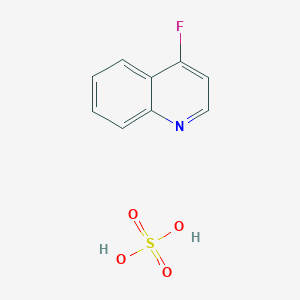
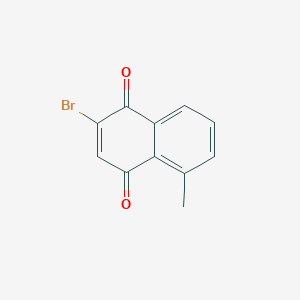


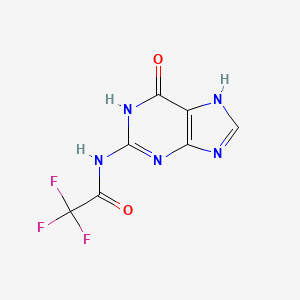
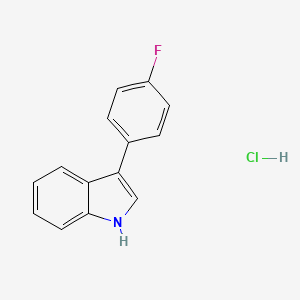

![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
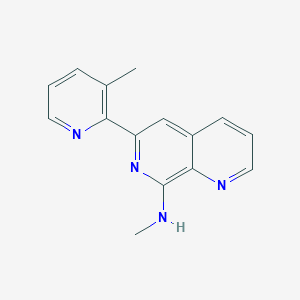

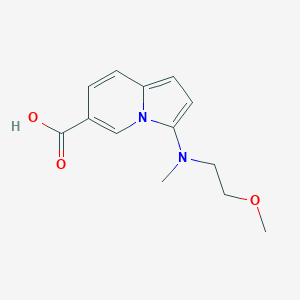
![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)
![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)
